(E)-2-cyano-3-(2,4-dimethoxyphenyl)-N-(2-iodophenyl)prop-2-enamide
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Overview
Description
(E)-2-cyano-3-(2,4-dimethoxyphenyl)-N-(2-iodophenyl)prop-2-enamide is an organic compound that belongs to the class of enamides. Enamides are characterized by the presence of a carbon-carbon double bond conjugated with an amide group. This compound features a cyano group, two methoxy groups on the phenyl ring, and an iodine atom on another phenyl ring, making it a molecule of interest for various chemical and biological studies.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (E)-2-cyano-3-(2,4-dimethoxyphenyl)-N-(2-iodophenyl)prop-2-enamide typically involves the following steps:
Formation of the Enamide Backbone: This can be achieved through a Knoevenagel condensation reaction between an aldehyde and a cyanoacetamide derivative.
Introduction of Methoxy Groups: The methoxy groups can be introduced via methylation reactions using methanol and a suitable methylating agent.
Industrial Production Methods
Industrial production methods would likely involve optimizing the above synthetic routes for large-scale production, focusing on yield, purity, and cost-effectiveness. This may include the use of continuous flow reactors and automated synthesis techniques.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy groups, leading to the formation of aldehydes or carboxylic acids.
Reduction: Reduction reactions can target the cyano group, converting it to an amine.
Substitution: The iodine atom can be substituted with other nucleophiles through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.
Reduction: Hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4) can be employed.
Substitution: Nucleophiles such as thiols, amines, or alkoxides can be used under basic conditions.
Major Products
Oxidation: Formation of aldehydes or carboxylic acids.
Reduction: Formation of primary amines.
Substitution: Formation of substituted phenyl derivatives.
Scientific Research Applications
Chemistry
In chemistry, (E)-2-cyano-3-(2,4-dimethoxyphenyl)-N-(2-iodophenyl)prop-2-enamide can be used as a building block for the synthesis of more complex molecules. Its unique functional groups make it a versatile intermediate in organic synthesis.
Biology
In biological research, this compound may be studied for its potential interactions with biological macromolecules, such as proteins and nucleic acids. Its structural features could make it a candidate for drug design and development.
Medicine
In medicine, the compound could be explored for its pharmacological properties. The presence of the cyano and iodine groups suggests potential activity as an enzyme inhibitor or receptor modulator.
Industry
In the industrial sector, this compound could be used in the development of new materials, such as polymers or advanced coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of (E)-2-cyano-3-(2,4-dimethoxyphenyl)-N-(2-iodophenyl)prop-2-enamide would depend on its specific application. In a biological context, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The cyano group could act as an electrophile, while the iodine atom could participate in halogen bonding.
Comparison with Similar Compounds
Similar Compounds
(E)-2-cyano-3-(4-methoxyphenyl)-N-phenylprop-2-enamide: Similar structure but lacks the iodine atom and has fewer methoxy groups.
(E)-2-cyano-3-(2,4-dimethoxyphenyl)-N-phenylprop-2-enamide: Similar structure but lacks the iodine atom.
Uniqueness
The presence of both the cyano and iodine groups in (E)-2-cyano-3-(2,4-dimethoxyphenyl)-N-(2-iodophenyl)prop-2-enamide makes it unique compared to its analogs. These functional groups can impart distinct reactivity and biological activity, making it a compound of interest for further study.
Properties
IUPAC Name |
(E)-2-cyano-3-(2,4-dimethoxyphenyl)-N-(2-iodophenyl)prop-2-enamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H15IN2O3/c1-23-14-8-7-12(17(10-14)24-2)9-13(11-20)18(22)21-16-6-4-3-5-15(16)19/h3-10H,1-2H3,(H,21,22)/b13-9+ |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CVLJSLHQMKKWQC-UKTHLTGXSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)C=C(C#N)C(=O)NC2=CC=CC=C2I)OC |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC(=C(C=C1)/C=C(\C#N)/C(=O)NC2=CC=CC=C2I)OC |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H15IN2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
434.2 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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